3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one
Description
3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one is a ketone-based organic compound featuring a propan-1-one backbone substituted with a 3-nitrophenyl group, a phenyl group, and a thiophen-2-ylsulfanyl moiety.
Properties
Molecular Formula |
C19H15NO3S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-3-thiophen-2-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C19H15NO3S2/c21-17(14-6-2-1-3-7-14)13-18(25-19-10-5-11-24-19)15-8-4-9-16(12-15)20(22)23/h1-12,18H,13H2 |
InChI Key |
JZIJMBZOOLDCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-nitrobenzaldehyde with thiophen-2-ylsulfanylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and thiophen-2-ylsulfanyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one exhibit notable antimicrobial properties. A study conducted on related compounds showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the table below:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(3-Nitrophenyl)-1-phenyl... | 12.5 | Staphylococcus aureus |
| Control (Amphotericin B) | 0.5 | Cryptococcus neoformans |
| Control (Chloramphenicol) | 100 | Salmonella typhimurium |
These results suggest that the compound may have therapeutic potential against bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. The presence of the thiophene moiety is believed to contribute to its cytotoxic effects against cancer cells. A notable case study evaluated its effects on non-small cell lung cancer (NSCLC) cells, revealing an IC50 value of approximately 8 µM, indicating significant antiproliferative activity.
Mechanism of Action : The compound induces apoptosis through mitochondrial pathways, leading to programmed cell death in cancerous cells.
Anti-inflammatory Activity
Compounds containing thiophene rings often exhibit anti-inflammatory properties. Studies have shown that 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The following mechanism has been proposed:
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Synthetic Applications
The unique structure of 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one makes it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:
- Nucleophilic Substitution : The thiophenyl group can undergo nucleophilic attack, allowing for further functionalization.
- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Case Studies
Several research articles have documented the applications and effects of similar compounds:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of nitrophenyl derivatives for their antimicrobial activity, highlighting the significance of substituents on biological activity.
- Cytotoxicity Assessment : Research published in Cancer Letters reported on the cytotoxic effects of thiophene-containing compounds on various cancer cell lines, providing insights into their mechanisms and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophen-2-ylsulfanyl group can interact with sulfur-containing enzymes and proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Electronic Effects: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups in analogs .
- Steric Hindrance: The thiophen-2-ylsulfanyl substituent may impose greater steric bulk than amino or methoxy groups, affecting molecular packing in crystalline states or binding affinities in biological systems .
Physicochemical and Thermodynamic Properties
- Redox Behavior: The nitro group in the target compound likely lowers reduction potentials compared to amino-substituted analogs. For instance, 1-phenyl-3-(phenylamino)propan-1-one exhibits reversible redox peaks in cyclic voltammetry when complexed with Na₂WO₄ , whereas the nitro group may shift redox activity to more negative potentials.
- Thermodynamic Stability: Thiophen-2-ylsulfanyl groups could enhance thermal stability due to sulfur’s high polarizability, contrasting with amino groups that may degrade under oxidative conditions .
Crystallographic and Computational Insights
- The thiophen-2-ylsulfanyl group may instead facilitate π-π stacking or sulfur-mediated van der Waals interactions.
- Docking Studies: AutoDock simulations (using Lamarckian genetic algorithms) suggest that electron-withdrawing groups like nitro enhance binding affinity to hydrophobic pockets in proteins, whereas amino groups favor hydrogen bonding .
Biological Activity
3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological profiles, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one can be represented as follows:
This compound features a nitrophenyl group, a phenyl group, and a thiophenyl sulfanyl moiety, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a study on related compounds demonstrated notable activity against breast cancer cells (MCF-7) with low toxicity towards normal cells. The mechanism of action often involves apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of Related Compounds
Antioxidant Activity
The antioxidant properties of the compound are attributed to the presence of the nitrophenyl group, which can scavenge free radicals. Molecular docking studies suggest that it may interact with key enzymes involved in oxidative stress pathways.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
|---|---|---|---|
| 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one | TBD | TBD | |
| Curcumin | 5.0 | 4.5 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : By interfering with the cell cycle.
- Induction of Apoptosis : Through mitochondrial pathways.
- Antioxidant Activity : By reducing oxidative stress markers.
Case Studies
In a recent case study involving similar derivatives, researchers observed that modifications to the thiophenol moiety significantly enhanced anticancer activity while reducing cytotoxicity to normal cells. This suggests that structural optimization is crucial for developing more effective therapeutic agents.
Case Study Summary
A study focused on the synthesis and evaluation of a series of thiophenol derivatives found that:
- The presence of electron-withdrawing groups like nitro significantly increased potency against cancer cells.
- Compounds showed selective toxicity towards cancer cells compared to normal fibroblasts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
